molecular formula C12H23NO B1480475 2-Cyclohexyl-3,3-dimethylmorpholine CAS No. 2091139-84-1

2-Cyclohexyl-3,3-dimethylmorpholine

Cat. No.: B1480475
CAS No.: 2091139-84-1
M. Wt: 197.32 g/mol
InChI Key: SVHCVYJEWJWYKU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,3-dimethylmorpholine is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Biological Activity

2-Cyclohexyl-3,3-dimethylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a cyclohexyl group and two methyl groups at the 3-position of the morpholine ring, which may influence its pharmacological properties. The following sections detail its biochemical interactions, mechanisms of action, and relevant case studies.

The compound has been shown to interact with various enzymes, including oxidoreductases and transferases. These interactions facilitate its conversion into metabolites that play roles in cellular processes. The hydroxymethyl groups present in similar compounds suggest that this compound could form reactive intermediates that influence metabolic pathways and drug development.

This compound may exert its biological effects through several mechanisms:

  • Enzymatic Interaction : The compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. This binding is facilitated through hydrogen bonds formed by the hydroxymethyl groups with amino acid residues in the enzyme’s active site.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors, affecting cellular processes such as growth and apoptosis.
  • Cell Signaling Pathways : The compound can modulate key signaling molecules, impacting downstream signaling cascades critical for cellular function.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Enhancements in cellular function and survival have been observed.
  • High Doses : Toxic effects such as oxidative stress and apoptosis are noted at elevated concentrations. This highlights the importance of dosage optimization for therapeutic applications.

Case Studies

Several studies have investigated the biological activity of morpholine derivatives, including this compound:

  • CNS Activity : A study indicated that related compounds exhibited psychostimulating and appetite-reducing effects, suggesting potential applications in treating mood disorders and obesity .
  • Antidepressant Properties : Morpholines with similar substitutions demonstrated anti-depressive actions in animal models. The implications for this compound warrant further exploration in this context .
  • Metabolic Pathways : Research on related compounds has shown their involvement in energy production pathways and biosynthesis, indicating a potential role for this compound in metabolic regulation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells and tissues. Understanding its distribution is crucial as it affects the compound's accumulation in cellular compartments and overall biological activity.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzymatic InteractionBinds to enzyme active sites
Gene ExpressionAlters profiles related to growth and apoptosis
CNS EffectsExhibits psychostimulating properties
Antidepressant ActionPotential antidepressant effects
Metabolic RegulationInfluences energy production pathways

Properties

IUPAC Name

2-cyclohexyl-3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHCVYJEWJWYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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